SB 204990

概要

説明

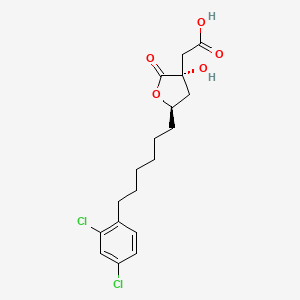

SB 204990 is a cell-permeable prodrug form of SB 201076, an inhibitor of ATP citrate lyase. This compound inhibits fatty acid and cholesterol synthesis in HepG2 cells in a concentration-dependent manner. Oral administration of this compound (25 mg/kg) reduces plasma levels of the lipoproteins VLDL, LDL, and HDL by 21, 40, and 22%, respectively, in dogs. It also reduces VLDL synthesis and plasma cholesterol and triglyceride levels in rats in a dose-dependent manner.

SB-204990 is the prodrug of the potent ATP citrate-lyase inhibitor SB-201076. SB-204990, when administered orally to rats, was absorbed into the systemic circulation; pharmacologically relevant concentrations of SB-201076 were recovered in the liver. SB-204990 (25 mg/kg per day) also decreased plasma cholesterol levels (by up to 23%) and triglyceride levels (by up to 38%) in the dog, preferentially decreasing low-density lipoprotein compared with high-density lipoprotein cholesterol levels. SB-204990 is an important enzyme in controlling substrate supply for lipid synthesis de novo and a potential enzyme target for hypolipidaemic intervention.

科学的研究の応用

ATP クエン酸リアーゼ (ACLY) の阻害

SB 204990 は、グルコースと脂質代謝の交差点にある重要な酵素である ATP クエン酸リアーゼ (ACLY) を阻害することが知られています . この阻害は、主に競合的であり、わずかではあるが有意な非競合的な成分が含まれています .

細胞コレステロールおよび脂肪酸合成の抑制

This compound は、30 μM の SB-204990 で、HepG2 培養細胞における細胞コレステロールおよび脂肪酸合成速度をそれぞれ 91% および 82% 抑制することが示されています .

生体内の低コレステロール血症および低脂血症効果

SB-204990 は、食事 (0.05-0.25%、w/w; マウス、ラット、犬) に投与した場合、低コレステロール血症および低脂血症効果を示します .

がん細胞の増殖抑制

This compound は、in vitro および in vivo で、好気的解糖を行うがん細胞の増殖を抑制します .

がん細胞におけるアポトーシスの誘導

This compound は、甲状腺がん細胞でアポトーシスを誘導し、細胞毒性効果を増強します . 細胞周期におけるサブ G1 期細胞の割合とアネキシン V 陽性細胞の数を増加させます .

細胞浸潤の阻害

This compound は、甲状腺がん細胞における 3 次元的な増殖と細胞浸潤を阻害することが示されています .

ソラフェニブによる細胞毒性の増強

等量線図と組合せ指数分析により、SB-204990 のような ACLY 阻害剤は、ソラフェニブによる細胞毒性を相乗的に増強することが示されました .

小胞体ストレスとカスパーゼ 3 依存性アポトーシスの誘導

作用機序

Target of Action

SB 204990, also known as (3R,5S)-rel-5-[6-(2,4-Dichlorophenyl)hexyl]tetrahydro-3-hydroxy-2-oxo-3-furanacetic acid, is a potent and specific inhibitor of the ATP Citrate Lyase (ACLY) enzyme . ACLY is a critical enzyme at the intersection of glucose and lipid metabolism, often upregulated or activated in cancer cells to accelerate lipid synthesis and promote tumor progression .

Mode of Action

This compound interacts with its target, the ACLY enzyme, and inhibits its activity. This inhibition leads to a decrease in cytosolic Acetyl-CoA (Ac-CoA) levels . As a result, it is expected to decrease acetylated and active β-catenin levels .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the lipid synthesis pathway. By inhibiting the ACLY enzyme, this compound disrupts the conversion of citrate to Ac-CoA, a key step in lipid synthesis . This disruption can lead to decreased levels of cholesterol and fatty acids, affecting various downstream processes, including cell membrane synthesis and energy storage .

Pharmacokinetics

When administered orally to rats, this compound is absorbed into the systemic circulation . Its impact on bioavailability is evident in its dose-related decrease in plasma cholesterol and triglyceride levels in rats when administered in the diet .

Result of Action

The inhibition of the ACLY enzyme by this compound leads to a significant decrease in the rates of cellular cholesterol and fatty acid synthesis in HepG2 cultures . This results in hypocholesterolaemic and hypolipidaemic effects in vivo when administered in the diet . It also suppresses the growth of cancer cells showing aerobic glycolysis both in vitro and in vivo .

Action Environment

The action of this compound can be influenced by environmental factors such as diet. For instance, when administered in the diet, this compound causes a dose-related decrease in plasma cholesterol and triglyceride levels in rats . This suggests that the compound’s action, efficacy, and stability can be influenced by the dietary intake of the organism.

特性

IUPAC Name |

2-[(3S,5R)-5-[6-(2,4-dichlorophenyl)hexyl]-3-hydroxy-2-oxooxolan-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22Cl2O5/c19-13-8-7-12(15(20)9-13)5-3-1-2-4-6-14-10-18(24,11-16(21)22)17(23)25-14/h7-9,14,24H,1-6,10-11H2,(H,21,22)/t14-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTRNLFYTHYWDAU-KDOFPFPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)C1(CC(=O)O)O)CCCCCCC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](OC(=O)[C@]1(CC(=O)O)O)CCCCCCC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22Cl2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

154566-12-8 | |

| Record name | SB 204990 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154566128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

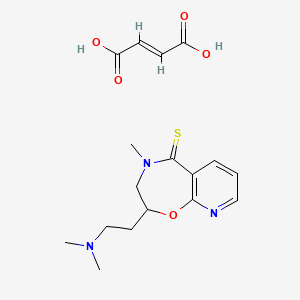

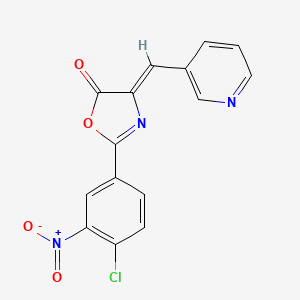

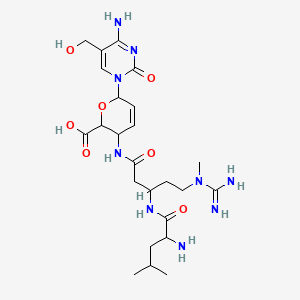

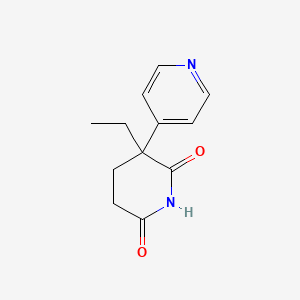

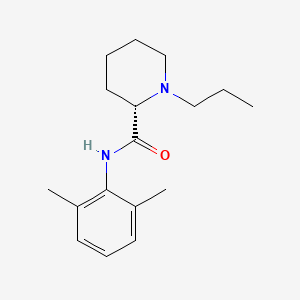

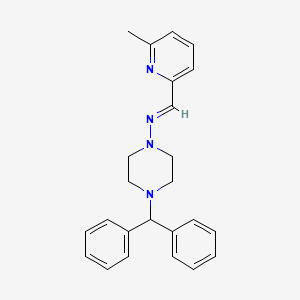

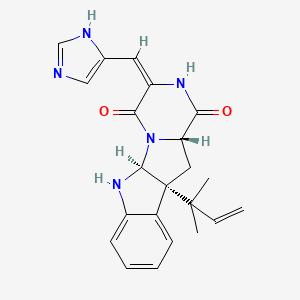

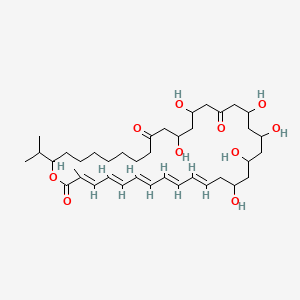

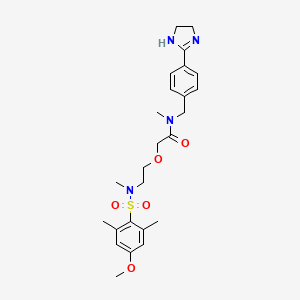

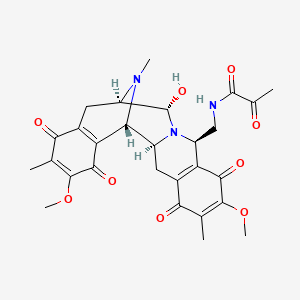

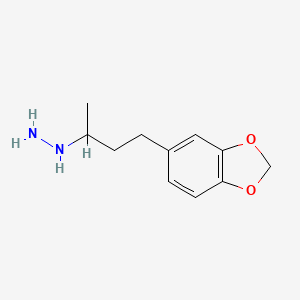

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of SB-204990?

A1: SB-204990 acts as a prodrug that is metabolized into SB-201076, a potent inhibitor of ATP citrate (pro-S)-lyase (ACLY). [] ACLY is a crucial enzyme responsible for converting citrate to acetyl-CoA in the cytoplasm. [, ] By inhibiting ACLY, SB-204990 effectively reduces the availability of acetyl-CoA, a key building block for both cholesterol and fatty acid synthesis. []

Q2: What are the downstream effects of SB-204990 treatment on lipid metabolism?

A2: Studies have demonstrated that SB-204990 effectively reduces both cholesterol and fatty acid synthesis in various models. In HepG2 cells, it inhibited cholesterol and fatty acid synthesis by up to 91% and 82% respectively. [] Similarly, in rats, it led to a decrease in hepatic very-low-density lipoprotein (VLDL) production, contributing to its hypolipidemic effect. []

Q3: How does SB-204990 impact pancreatic beta cell survival?

A3: Research indicates that SB-204990 can induce apoptosis in pancreatic beta cells. This effect is linked to the compound's ability to decrease intracellular acetyl-CoA levels, similar to the effects observed with direct palmitate exposure. [] Additionally, even a modest knockdown of ACLY via shRNA resulted in increased beta cell apoptosis and ER stress, suggesting a crucial role for ACLY in beta cell survival. []

Q4: Has SB-204990 shown any potential in treating cancer?

A4: Emerging research suggests SB-204990 may hold therapeutic potential in specific cancer types. In KRas-driven cancer cells, inhibiting ACLY with SB-204990 in combination with glutamine deprivation led to significant cell death. [] Furthermore, in ovarian cancer models, SB-204990 inhibited cell proliferation, induced apoptosis, and even attenuated acquired cisplatin resistance by impacting the PI3K-AKT and AMPK-ROS pathways. []

Q5: Does SB-204990 demonstrate any effects on epigenetic regulation?

A5: Recent studies highlight a potential role for SB-204990 in epigenetic modulation. Research indicates that SB-204990, by inhibiting ACLY, can impact histone acetylation, a key epigenetic modification. In a study using a mouse model of diabetic nephropathy, SB-204990 blocked histone acetylation and suppressed the expression of pro-fibrotic factors in the kidneys. [] Further research is necessary to fully elucidate the extent and implications of SB-204990's influence on epigenetic regulation.

Q6: Beyond lipid metabolism and cancer, are there other areas where SB-204990 shows potential?

A6: SB-204990 has exhibited promising results in preclinical models of obesity-related renal injury. Specifically, it was shown to decrease serum lipid levels and reduce the expression of lipogenic enzymes in the kidneys of db/db mice. [] This reduction in ectopic lipid accumulation led to improvements in renal injuries, inflammation, and fibrosis, suggesting a potential therapeutic avenue for obesity-related kidney diseases. []

Q7: What is the current understanding of SB-204990's pharmacokinetic profile?

A7: Research indicates that SB-204990 is orally bioavailable and can reach pharmacologically relevant concentrations in the liver after administration. [] When administered to rats in their diet, it resulted in a dose-dependent decrease in plasma cholesterol and triglyceride levels. [] Further investigation is necessary to fully elucidate the absorption, distribution, metabolism, and excretion (ADME) profile of SB-204990 in various species.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。